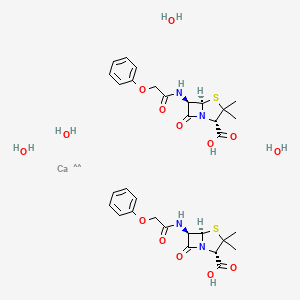
Phenoxymethylpenicillin calcium dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxymethylpenicillin calcium dihydrate, also known as penicillin V calcium dihydrate, is a narrow-spectrum antibiotic belonging to the penicillin class. It is used to treat mild to moderately severe infections caused by penicillin G-sensitive microorganisms. This compound is particularly effective against infections in the respiratory tract, skin, and soft tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxymethylpenicillin calcium dihydrate is synthesized through the fermentation of Penicillium chrysogenum, followed by chemical modification. The process involves the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetic acid. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation, followed by extraction and purification. The fermentation broth is filtered to remove mycelium, and the filtrate is subjected to solvent extraction to isolate the penicillin. The crude penicillin is then purified through crystallization and converted to its calcium salt form .
Chemical Reactions Analysis
Types of Reactions
Phenoxymethylpenicillin calcium dihydrate undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the formation of inactive penicilloic acid.
Oxidation: The phenoxy group can undergo oxidation under specific conditions.
Substitution: The amide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Catalyzed by β-lactamases or acidic/alkaline conditions.
Oxidation: Typically requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or alcohols under mild conditions.
Major Products
Penicilloic acid: Formed from hydrolysis of the β-lactam ring.
Oxidized derivatives: Resulting from oxidation of the phenoxy group.
Substituted amides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Phenoxymethylpenicillin calcium dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth and resistance mechanisms.
Medicine: Utilized in clinical research to develop new formulations and delivery methods for penicillin antibiotics.
Mechanism of Action
Phenoxymethylpenicillin calcium dihydrate exerts its antibacterial effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the third and final stage of cell wall synthesis. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Phenoxymethylpenicillin calcium dihydrate is similar to other β-lactam antibiotics, such as:
Penicillin G (benzylpenicillin): Similar spectrum of activity but less stable in acidic conditions.
Amoxicillin: Broader spectrum of activity and more effective against a wider range of bacteria.
Ampicillin: Similar to amoxicillin but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its stability in acidic conditions, making it suitable for oral administration. It is also less likely to cause gastrointestinal disturbances compared to other penicillins .
Properties
CAS No. |
73368-74-8 |
|---|---|
Molecular Formula |
C32H44CaN4O14S2 |
Molecular Weight |
812.9 g/mol |
InChI |
InChI=1S/2C16H18N2O5S.Ca.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 |
InChI Key |
YIBFZCDNUMVGEY-CJHXQPGBSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.O.O.O.O.[Ca] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.O.O.O.O.[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



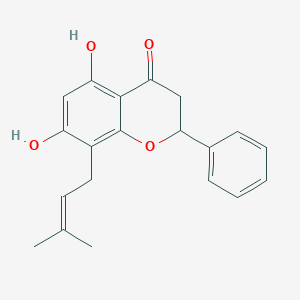
![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
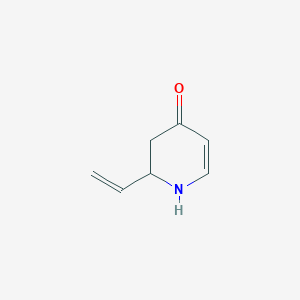
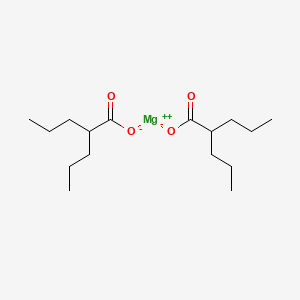
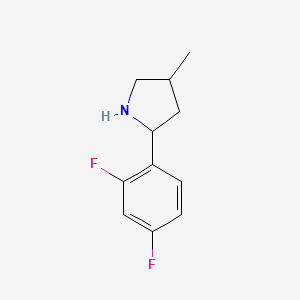
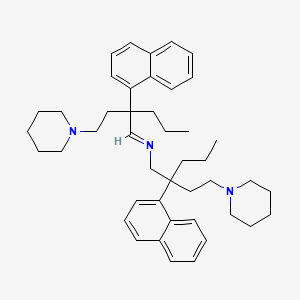
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)
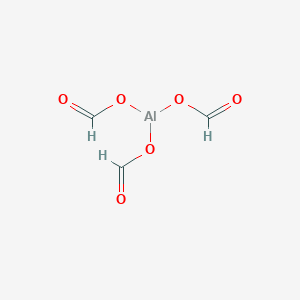

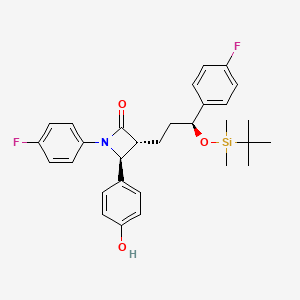
![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)
